
a-993610
描述
A-993610 是瞬时受体电位香草素1 (TRPV1) 受体的选择性拮抗剂。TRPV1 是一种受体,以其在疼痛感知和炎症中的作用而闻名。 This compound 由于其在慢性疼痛和炎症等疾病中的潜在治疗应用而被研究 .
准备方法
A-993610 的制备涉及多种合成路线和反应条件。 其中一种方法包括合成 N-(3-氯-5-(三氟甲基)苯基)-3-((6-(4-羟基哌啶-1-基)咪唑[1,2-b]哒嗪-3-基)乙炔基)-2-甲基苯甲酰胺的药学上可接受的盐 。反应条件通常涉及使用有机溶剂和催化剂来促进所需化合物的形成。 工业生产方法可能涉及在受控条件下扩大这些反应的规模,以确保高产率和纯度 .
化学反应分析
A-993610 经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能导致形成氧化衍生物,而取代反应可能导致特定官能团的替换 .
科学研究应用
A-993610 已被广泛研究用于其科学研究应用。在化学领域,它被用作工具化合物来研究 TRPV1 受体及其在疼痛感知和炎症中的作用。在生物学和医学领域,this compound 被研究用于其在治疗慢性疼痛和炎症性疾病中的潜在治疗应用。 此外,它已在各种体外和体内研究中使用,以了解 TRPV1 受体拮抗作用的分子机制 .
作用机制
A-993610 的作用机制与其对 TRPV1 受体的选择性拮抗作用有关。通过与 TRPV1 受体结合,this compound 抑制其激活,从而减少疼痛和炎症的感知。 This compound 的分子靶点包括 TRPV1 受体和参与疼痛和炎症的相关信号通路 .
相似化合物的比较
A-993610 与其他 TRPV1 受体拮抗剂(如 JNJ-38893777 和 JNJ-17203212)进行比较。虽然所有这些化合物都靶向 TRPV1 受体,但 this compound 具有将其与其他化合物区分开来的独特特性。例如,this compound 在阻断 TRPV1 受体激活方面的功效和效力可能与其他拮抗剂相比有所不同。 此外,this compound 的药代动力学和药效学特征可能有所不同,影响其治疗潜力 .
类似化合物
- JNJ-38893777
- JNJ-17203212
This compound 由于其独特的化学结构及其对 TRPV1 受体的选择性拮抗作用而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵化合物 .
生物活性
A-993610 is a compound known for its role as a TRPV1 (transient receptor potential vanilloid 1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The biological activity of this compound has been evaluated through several studies, focusing on its efficacy in blocking TRPV1-mediated responses, particularly in models related to migraine and pain.
This compound functions by inhibiting the TRPV1 receptor, which is activated by capsaicin and is involved in nociception (the sensory perception of pain). By blocking this receptor, this compound aims to reduce pain signaling pathways that are often upregulated during inflammatory conditions.
Efficacy in Animal Models
Research has shown that this compound was tested in various animal models to assess its effectiveness against migraine and other pain-related conditions. In a study comparing this compound with other TRPV1 antagonists, it was found to be ineffective in reducing trigeminal activation and preventing the release of CGRP (calcitonin gene-related peptide), which is a marker associated with migraine attacks . The results indicated that while this compound could block capsaicin-induced responses in vitro, its effectiveness in vivo was limited.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies surrounding this compound have provided insights into its pharmacological profile. A dataset from a larger analysis of TRPV1 antagonists revealed that this compound shares structural similarities with other compounds that exhibit varying degrees of activity against the TRPV1 receptor. The IC50 values for active compounds ranged significantly, indicating that while some compounds were potent antagonists, this compound did not achieve similar levels of efficacy .
Case Study Analysis
In-depth case studies have been conducted to evaluate the clinical implications of using this compound as a therapeutic agent for migraine treatment. One notable case study focused on the lack of efficacy observed in clinical trials involving this compound, leading to early termination due to insufficient evidence supporting its effectiveness . This highlights the challenges faced when translating findings from preclinical models to human applications.
Data Summary
The following table summarizes key findings from studies involving this compound:
常见问题
Basic Research Questions
Q. How to formulate a focused research question for studying A-993610?
A robust research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity. For example:
- "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (timeframe)?"
Prioritize clarity, feasibility, and relevance to gaps in the literature. Use systematic reviews to refine hypotheses and avoid vague terms like "study" or "analyze" .
Q. What methodologies are suitable for primary data collection in this compound experiments?
- Quantitative approaches : Use HPLC or LC-MS for purity analysis, dose-response assays (e.g., IC50 determination), and kinetic studies.
- Qualitative approaches : Employ ethnographic observation for behavioral studies in model organisms or thematic analysis of transcriptional data.
Ensure instrument calibration and include negative/positive controls to validate results .
Q. How to conduct a rigorous literature review for this compound research?
- Step 1 : Use databases like PubMed and SciFinder with keywords "this compound," "mechanism of action," and "synthesis pathways."
- Step 2 : Filter studies by publication date (last 10 years) and impact factor (>3.0 journals).
- Step 3 : Map contradictions (e.g., conflicting toxicity reports) and identify understudied areas (e.g., long-term stability).
- Step 4 : Cite primary sources (original studies) over reviews for critical analysis .
Advanced Research Questions
Q. How to resolve contradictions in this compound datasets (e.g., efficacy vs. toxicity)?
Adopt a multi-method triangulation approach :
Statistical reconciliation : Apply ANOVA or Bayesian modeling to assess variability across experimental conditions .
Contextual analysis : Compare study parameters (e.g., dosage ranges, solvent systems) to identify confounding variables.
Replication : Repeat key experiments under standardized protocols to isolate discrepancies.
Document limitations in raw data accessibility or instrumentation sensitivity .
Q. How to integrate theoretical frameworks into this compound experimental design?
Link hypotheses to established theories (e.g., structure-activity relationships or pharmacokinetic models). Example workflow:
Define the framework : Use molecular docking simulations to predict this compound’s binding affinity.
Operationalize variables : Measure IC50 values against theoretical predictions.
Validate alignment : Statistically compare empirical data with model outputs using R² or chi-square tests.
This ensures methodological coherence and strengthens interpretability .
Q. What strategies optimize experimental reproducibility for this compound studies?
- Pre-registration : Document protocols on platforms like Open Science Framework.
- Standardization : Use SOPs for cell culture conditions, solvent preparation, and instrumentation settings.
- Blinding : Implement double-blind data analysis to reduce bias.
- Data transparency : Publish raw datasets and code repositories alongside findings .
Q. How to address ethical challenges in this compound research involving human/animal subjects?
- Risk mitigation : Pre-test compounds in vitro before in vivo trials.
- Informed consent : Disclose potential side effects in human studies using non-technical language.
- Ethics board compliance : Adhere to NIH or institutional guidelines for humane endpoints in animal trials.
Include contingency plans for adverse events in the research proposal .
Q. Methodological Tables
Table 1. Common Experimental Designs for this compound Studies
Design Type | Application | Example Use Case |
---|---|---|
Dose-response | Efficacy/toxicity profiling | IC50 determination in cancer cells |
Longitudinal | Stability studies | Degradation analysis over 6 months |
Case-control | Comparative efficacy | This compound vs. standard chemotherapy |
Cross-sectional | Biomarker association | Metabolite levels in treated tissues |
Table 2. Data Analysis Tools for Contradiction Resolution
Q. Key Considerations
属性
分子式 |
C19H17ClF3N3O |
---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |
InChI 键 |
IYXRQYVHUISAIP-GFCCVEGCSA-N |
SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
手性 SMILES |
C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
规范 SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
同义词 |
(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。